molecular formula C18H15NO4S B2468277 Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-20-3

Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2468277
CAS No.: 477490-20-3
M. Wt: 341.38
InChI Key: CDUGHLZGCOAHOW-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate is an organic compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzothiophenes, which are known for their aromatic and sulfur-containing heterocyclic structures. These structures are significant in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method, often assisted by microwave irradiation, provides rapid access to the desired benzothiophene derivatives with yields ranging from 58% to 96% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the selective oxidation of benzothiophene derivatives, which can be scaled up for larger production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of kinase inhibitors and other bioactive compounds.

    Industry: It is used in the production of organic semiconductors and other advanced materials

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid methyl ester
  • Methyl thianaphthene-2-carboxylate
  • 3-Methylbenzo[b]thiophene

Comparison: Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to other benzothiophene derivatives, it has shown promising results in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents .

Properties

IUPAC Name

methyl 3-[(4-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-22-12-9-7-11(8-10-12)17(20)19-15-13-5-3-4-6-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUGHLZGCOAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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